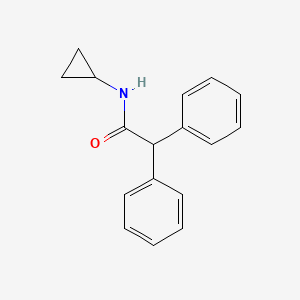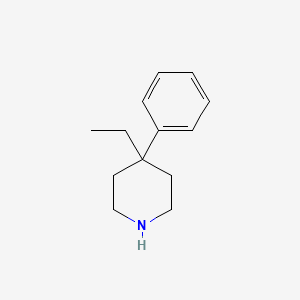![molecular formula C21H17NO3 B8789607 4-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B8789607.png)
4-[(2,2-diphenylacetyl)amino]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-diphenylacetyl)amino]benzoic Acid is an organic compound with the molecular formula C21H17NO3 It is known for its complex structure, which includes a benzoic acid moiety attached to a diphenylacetyl group through an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-diphenylacetyl)amino]benzoic Acid typically involves the reaction of 4-aminobenzoic acid with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
4-[(2,2-diphenylacetyl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
4-[(2,2-diphenylacetyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-[(2,2-diphenylacetyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid in bacteria.
Diphenylacetic acid: Used as an intermediate in organic synthesis.
Benzoic acid derivatives: A wide range of compounds with diverse applications in chemistry and biology.
Uniqueness
4-[(2,2-diphenylacetyl)amino]benzoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a diphenylacetyl group through an amide linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H17NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-[(2,2-diphenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(22-18-13-11-17(12-14-18)21(24)25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)(H,24,25) |
InChI 键 |
LVEZEKXRACCOLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
溶解度 |
>49.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




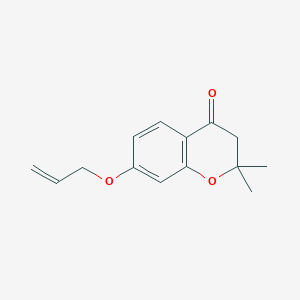
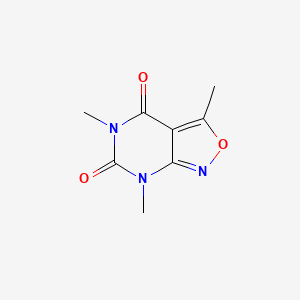
![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8789540.png)
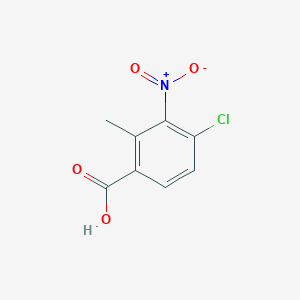
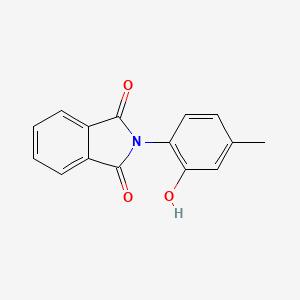
![[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester](/img/structure/B8789571.png)
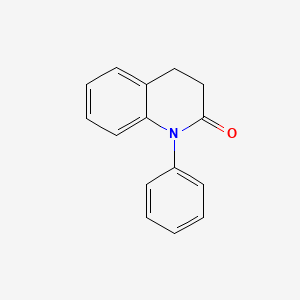


![2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8789617.png)
